molecular formula C11H11BrN2O2S B5624624 1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole

1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole

Cat. No. B5624624
M. Wt: 315.19 g/mol
InChI Key: IJPLICSGSDJEBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole derivatives, including those similar to the compound , can be synthesized through various methods. For instance, the rearrangement and coordination of related compounds have been studied, demonstrating complex synthesis pathways involving reactions with different reagents and catalysts, including nickel centers, to form new structures with imidazole rings (Bermejo et al., 2000).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. X-ray crystallography and other analytical techniques, such as IR, Mass, and NMR spectroscopy, are commonly used to elucidate the structure of these compounds, providing insights into their geometric parameters, stability, and intramolecular interactions (Jayashree et al., 2019).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including condensation, rearrangements, and coordination with metals, leading to a wide range of compounds with diverse chemical properties. Their reactivity can be influenced by substituents on the imidazole ring, which can alter their electronic and steric characteristics, impacting their chemical behavior and reactivity (Bermejo et al., 2000).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the biological target it interacts with. The imidazole ring is a common motif in many biologically active compounds and can interact with various enzymes and receptors .

Safety and Hazards

As with any chemical compound, handling “1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation. If the compound is intended for use as a drug, additional safety testing would be required .

Future Directions

The study and application of “1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole” would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its physical and chemical properties, and to explore its potential uses .

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonyl-5-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-8-5-10(12)3-4-11(8)17(15,16)14-7-13-6-9(14)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPLICSGSDJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2C=NC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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